2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-phenyl-4-(benzenesulfonyl)-1,3-oxazole and a suitable thiol reagent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The oxazole ring and phenyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- 2-{[4-(4-Chloro-Phenoxy)-Benzenesulfonyl]-Tetrahydro-Pyran-4-Yl}-N-Hydroxy-Acetamide
Uniqueness
What sets 2-{[4-(Benzenesulfonyl)-2-phenyl-1,3-oxazol-5-YL]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and oxazole moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S2/c1-31-18-13-14-20(21(15-18)32-2)26-22(28)16-34-25-24(35(29,30)19-11-7-4-8-12-19)27-23(33-25)17-9-5-3-6-10-17/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXIUPZYSUHDER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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